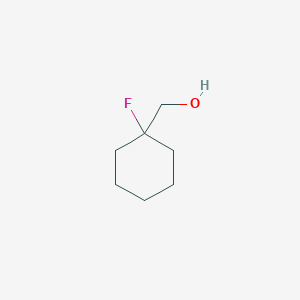
(S)-Ethyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethoxycarbonyl)-L-proline chloride is an organic compound that belongs to the class of acyl chlorides It is derived from L-proline, an amino acid, and features an ethoxycarbonyl group attached to the nitrogen atom of the proline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Ethoxycarbonyl)-L-proline chloride can be synthesized through the reaction of L-proline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the ethyl chloroformate acting as the carbonylating agent to introduce the ethoxycarbonyl group. The resulting intermediate is then treated with thionyl chloride or oxalyl chloride to convert the carboxylic acid group into the corresponding acyl chloride .
Industrial Production Methods: Industrial production of 1-(Ethoxycarbonyl)-L-proline chloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Ethoxycarbonyl)-L-proline chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: Reacts with water to form the corresponding carboxylic acid and hydrochloric acid.
Condensation Reactions: Can participate in peptide bond formation when reacted with amino acids or peptides.
Common Reagents and Conditions:
Amines: Used in the formation of amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base such as pyridine.
Water: Hydrolysis occurs readily in aqueous conditions.
Major Products Formed:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis reactions.
Aplicaciones Científicas De Investigación
1-(Ethoxycarbonyl)-L-proline chloride has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Pharmaceutical Research: Investigated for its potential use in the development of proline-based drugs and prodrugs.
Organic Synthesis: Employed in the synthesis of various organic compounds, including heterocycles and natural product derivatives.
Mecanismo De Acción
The mechanism of action of 1-(Ethoxycarbonyl)-L-proline chloride involves its reactivity as an acyl chloride. The compound readily undergoes nucleophilic acyl substitution reactions, where the chloride ion is displaced by a nucleophile. This reactivity is exploited in peptide synthesis and other organic transformations. The ethoxycarbonyl group provides steric protection, allowing for selective reactions at the proline nitrogen atom .
Comparación Con Compuestos Similares
1-(Benzyloxycarbonyl)-L-proline chloride: Similar in structure but features a benzyloxycarbonyl group instead of an ethoxycarbonyl group.
1-(Methoxycarbonyl)-L-proline chloride: Features a methoxycarbonyl group, offering different reactivity and steric properties.
Uniqueness: 1-(Ethoxycarbonyl)-L-proline chloride is unique due to its specific combination of the ethoxycarbonyl protecting group and the proline scaffold. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Propiedades
Número CAS |
111492-60-5 |
|---|---|
Fórmula molecular |
C8H12ClNO3 |
Peso molecular |
205.64 g/mol |
Nombre IUPAC |
ethyl (2S)-2-carbonochloridoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H12ClNO3/c1-2-13-8(12)10-5-3-4-6(10)7(9)11/h6H,2-5H2,1H3/t6-/m0/s1 |
Clave InChI |
QTIHPNVUSJGZPM-LURJTMIESA-N |
SMILES |
CCOC(=O)N1CCCC1C(=O)Cl |
SMILES isomérico |
CCOC(=O)N1CCC[C@H]1C(=O)Cl |
SMILES canónico |
CCOC(=O)N1CCCC1C(=O)Cl |
Sinónimos |
1-Pyrrolidinecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, (2S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate](/img/structure/B53946.png)







![2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid](/img/structure/B53967.png)


